molecular formula C7H8N2O3 B13522452 O-(2-Nitrobenzyl)hydroxylamine

O-(2-Nitrobenzyl)hydroxylamine

Cat. No.: B13522452
M. Wt: 168.15 g/mol
InChI Key: NNAKUCHOAIBOTH-UHFFFAOYSA-N
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Description

O-(2-Nitrobenzyl)hydroxylamine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2-nitrobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-Nitrobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

O-(2-Nitrobenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-(2-Nitrobenzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Nitrobenzyl)hydroxylamine involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Nitrobenzyl)hydroxylamine is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The 2-nitro position allows for specific interactions and transformations that are not possible with other isomers .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

O-[(2-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8N2O3/c8-12-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2

InChI Key

NNAKUCHOAIBOTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CON)[N+](=O)[O-]

Origin of Product

United States

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